2-Isopropenyl-2-oxazoline

Description

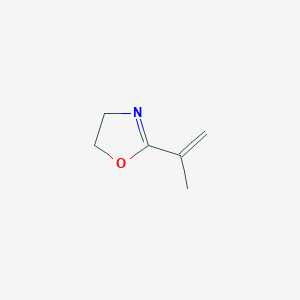

Structure

3D Structure

Properties

IUPAC Name |

2-prop-1-en-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(2)6-7-3-4-8-6/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIQIQPLUVLISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=NCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27235-08-1 | |

| Record name | Oxazole, 4,5-dihydro-2-(1-methylethenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27235-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8065086 | |

| Record name | Oxazole, 4,5-dihydro-2-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10471-78-0 | |

| Record name | 2-Isopropenyl-2-oxazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10471-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropenyl-2-oxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010471780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 4,5-dihydro-2-(1-methylethenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxazole, 4,5-dihydro-2-(1-methylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(prop-1-en-2-yl)-4,5-dihydro-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOPROPENYL-2-OXAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1222UHN97L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Isopropenyl 2 Oxazoline Monomer

Historical Development of 2-Oxazoline Synthesis Relevant to 2-Isopropenyl-2-oxazoline

The chemistry of 2-oxazolines dates back to the late 19th century, with the first synthesis of a 2-oxazoline derivative, 2-amino-2-oxazoline, reported in 1889. beilstein-archives.org However, significant developments in the synthesis of 2-substituted-2-oxazolines, which are crucial for polymerization, emerged in the 1960s. mdpi.com These foundational methods paved the way for the synthesis of a wide array of 2-oxazoline monomers, including those with functional groups like the isopropenyl moiety.

A cornerstone in 2-oxazoline synthesis has been the dehydrative cyclization of N-(β-hydroxyethyl)amides. nih.gov This general approach remains one of the most widely utilized methods for creating the 2-oxazoline ring. nih.gov The reaction involves the formation of an amide from a carboxylic acid or its derivative and a 2-aminoalkanol, followed by a ring-closing dehydration step. Early and significant contributions to this field, such as the Wenker synthesis developed in 1935, established the fundamental principles of cyclizing N-acyl derivatives of aminoethanols, a strategy directly applicable to the formation of this compound.

Cyclization Strategies for this compound

The most direct syntheses of this compound involve the formation of the heterocyclic ring from acyclic precursors that already contain the isopropenyl group.

Wenker Method: Cyclodehydration of N-(2-hydroxyethyl)isopropenylamide

The Wenker synthesis provides a classic and effective route to 2-oxazolines through the cyclodehydration of an N-(2-hydroxyethyl)amide. In the specific case of this compound, the precursor is N-(2-hydroxyethyl)isopropenylamide. This intermediate can be synthesized by reacting an unsaturated ester, such as methyl methacrylate (B99206), with an amino alcohol like 2-aminoethanol. justia.com The reaction is typically conducted in the presence of a basic catalyst, for instance, an alkali metal alkoxide like sodium methoxide. justia.com

Once the N-(2-hydroxyethyl)isopropenylamide is formed, the subsequent cyclization is an intramolecular dehydration reaction. justia.com This ring-closing step is generally achieved by heating the amide, often in the presence of a catalyst to facilitate the reaction. justia.com Weak Lewis acids, such as ferric chloride, have been shown to be effective catalysts for this cyclization, which can require elevated temperatures of around 220°C. justia.com

Reactions of Methacrylamide (B166291) or Methacrylic Anhydride (B1165640) with Haloalkanols or Amino Alcohols

Alternative cyclization pathways utilize different starting materials but converge on the formation of the this compound ring. These methods offer flexibility in precursor selection. One documented approach involves the reaction of methacrylamide with a haloalkanol. mdpi.comresearchgate.net This synthesis can be performed at elevated temperatures (e.g., 130°C) or with microwave assistance to yield the desired product. researchgate.net

Another pathway starts with methacrylic anhydride and a haloamine, such as 2-chloroethylamine. mdpi.comresearchgate.net The reaction between these precursors also leads to the formation of the this compound monomer. mdpi.comresearchgate.net These strategies are summarized in the following table.

| Starting Material 1 | Starting Material 2 | General Conditions |

| Methacrylamide | Haloalkanol | Elevated temperature (e.g., 130°C) or microwave irradiation. researchgate.net |

| Methacrylic Anhydride | 2-Chloroethylamine | Direct reaction to form the oxazoline (B21484) ring. mdpi.comresearchgate.net |

| Methyl Methacrylate | 2-Aminoethanol | Base-catalyzed amidation followed by catalyzed cyclodehydration. justia.com |

Derivatization Pathways from Simpler 2-Oxazoline Precursors

An alternative to building the oxazoline ring from scratch is to modify a simpler, pre-existing 2-oxazoline. This approach can be advantageous when the starting oxazoline is readily available. A notable example is the synthesis of this compound from 2-ethyl-2-oxazoline. mdpi.comgoogle.com The process involves a reaction with formaldehyde (B43269) to generate an intermediate, 2-(α-hydroxymethyl)ethyl-2-oxazoline. google.com This intermediate is then subjected to a dehydration reaction, often in the presence of a base like sodium hydroxide, to introduce the double bond and form this compound. google.com

A more general, though less commonly cited, strategy for modifying simple oxazolines is the α-deprotonation of a 2-alkyl-2-oxazoline, such as 2-methyl-2-oxazoline, followed by an alkylation step. This method allows for the extension and functionalization of the 2-substituent, providing a conceptual pathway to more complex structures like this compound.

| Precursor | Reagent(s) | Intermediate |

| 2-Ethyl-2-oxazoline | 1. Formaldehyde2. Sodium Hydroxide (for dehydration) | 2-(α-hydroxymethyl)ethyl-2-oxazoline google.com |

Polymerization Pathways of 2 Isopropenyl 2 Oxazoline

Vinyl Polymerization via the Isopropenyl Group: Formation of Poly(2-isopropenyl-2-oxazoline) with Pendant 2-Oxazoline Rings.mdpi.com

Vinyl polymerization of IPOx leads to the formation of poly(this compound) (PIPOx), a polymer with pendant 2-oxazoline rings. mdpi.comnih.gov These pendant groups are reactive and available for further functionalization, making PIPOx a valuable platform for creating a variety of advanced materials. mdpi.comrsc.org

Uncontrolled polymerization methods are characterized by a lack of precise control over the resulting polymer's molar mass and architecture, often leading to polymers with broad dispersity.

Uncontrolled Polymerization Approaches

Free-Radical Polymerization: Characteristics of Broad Dispersity and Limited Control over Molar Mass and Architecture.mdpi.comnih.gov

Free-radical polymerization is a common method for polymerizing IPOx. nih.gov Typically initiated by compounds such as azobisisobutyronitrile (AIBN), this method results in PIPOx with broad molar mass distributions and limited control over the polymer's final structure. mdpi.comtum.de For instance, polymerization in N,N-dimethylacetamide at 60°C can yield polymers with dispersity values ranging from 1.8 to 2.0. mdpi.com While effective for producing the polymer, this lack of control is a significant drawback for applications requiring well-defined polymer chains. mdpi.comnih.gov

Frustrated Lewis Pair Polymerization.thieme-connect.comsci-hub.se

Frustrated Lewis Pair (FLP) polymerization has also been employed for IPOx. thieme-connect.comsci-hub.seresearchgate.net This technique, which utilizes a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, can polymerize IPOx to high conversions. thieme-connect.comsci-hub.se However, it also tends to produce polymers with high dispersity, with reported values ranging from 2.9 to 3.3. mdpi.comresearchgate.net The polymerization is typically conducted at ambient temperatures in solvents like toluene (B28343). mdpi.comresearchgate.net

To overcome the limitations of uncontrolled methods, living and controlled polymerization techniques have been developed. These methods allow for the synthesis of PIPOx with precise control over molecular weight, low dispersity, and well-defined architectures. mdpi.comnih.gov

Living and Controlled Polymerization Techniques: Achieving Defined Macromolecular Architectures

Living Anionic Polymerization: Precision Control of Molecular Weight and Low Polydispersity.mdpi.comnih.govacs.org

Living anionic polymerization is a powerful technique for producing well-defined PIPOx. mdpi.comacs.orgacs.org This method allows for the synthesis of polymers with controlled molecular weights and very low polydispersity indices (PDI). acs.org

Initiation Systems (e.g., n-butyllithium, diphenylmethylpotassium/diethylzinc).mdpi.comnih.govacs.org

Key to the success of living anionic polymerization is the choice of the initiation system. Commercially available n-butyllithium has been successfully used to initiate the controlled living anionic polymerization of IPOx, yielding polymers with narrow distributions. rsc.orgtu-dresden.de

Another highly effective system is the combination of diphenylmethylpotassium (DPM-K) and diethylzinc (Et₂Zn) . acs.orgacs.org This initiator system, used in tetrahydrofuran (B95107) (THF) at 0°C, has enabled the synthesis of well-defined PIPOx with quantitative yields, controlled molecular weights from 6,800 to over 100,000 g/mol , and low PDIs of 1.17 or less. acs.orgacs.orgresearchgate.net The living nature of this polymerization has been confirmed by the successful creation of block copolymers with monomers like styrene, 2-vinylpyridine, and methyl methacrylate (B99206). acs.org

Table 1: Summary of Polymerization Methods for this compound

| Polymerization Method | Initiator/Catalyst | Typical Dispersity (Đ) | Control over Molar Mass | Key Characteristics |

|---|---|---|---|---|

| Free-Radical Polymerization | AIBN | 1.8 - 2.0 mdpi.com | Limited mdpi.comnih.gov | Broad molar mass distribution. mdpi.com |

| Frustrated Lewis Pair Polymerization | Al(C₆F₅)₃/N-heterocyclic carbenes | 2.9 - 3.3 mdpi.comresearchgate.net | Limited nih.gov | High conversion at ambient temperature. mdpi.comresearchgate.net |

| Living Anionic Polymerization | n-butyllithium | Narrow rsc.orgtu-dresden.de | High rsc.org | Produces well-defined polymers. rsc.org |

| Living Anionic Polymerization | DPM-K/Et₂Zn | ≤ 1.17 acs.orgacs.orgresearchgate.net | High acs.orgacs.org | Allows for high molecular weight PIPOx. acs.orgacs.org |

Controlled Molecular Weight Range and Dispersity

The synthesis of poly(this compound) (PIPOx) with controlled molecular weight and narrow dispersity (often denoted by the dispersity index, Đ or PDI) is crucial for its application in advanced materials and biomedical fields. While conventional free-radical polymerization typically results in polymers with broad dispersity (Đ from 1.8 to 2.0), various controlled polymerization techniques have been successfully employed to achieve well-defined PIPOx architectures. mdpi.com

Living anionic polymerization has proven effective in producing PIPOx with precisely controlled molecular weights ranging from 6,800 to over 100,000 g/mol and low polydispersity indices (PDI ≤ 1.17). acs.orgresearchgate.net This method offers a high degree of control over the polymer chain length. acs.org

Reversible-deactivation radical polymerization (RDRP) methods, such as Atom Transfer Radical Polymerization (ATRP), have also been optimized to synthesize PIPOx with controlled molar masses up to 20,000 g/mol and dispersities in the range of 1.2–1.5. mdpi.comacs.org

The following table summarizes the controlled molecular weight ranges and dispersity values achieved for PIPOx through different controlled polymerization techniques.

| Polymerization Technique | Controlled Molecular Weight ( g/mol ) | Dispersity (Đ or PDI) |

| Living Anionic Polymerization | 6,800 - >100,000 | ≤ 1.17 |

| Atom Transfer Radical Polymerization (ATRP) | up to 20,000 | 1.2 - 1.5 |

Reversible-Deactivation Radical Polymerization (RDRP)

Reversible-deactivation radical polymerization (RDRP) encompasses a family of controlled radical polymerization techniques that enable the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. rsc.orgresearchgate.net For this compound (IPOx), RDRP methods like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been successfully implemented. mdpi.comresearchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization was the first controlled radical polymerization technique successfully applied to this compound (IPOx). monash.edu This method utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for control over the polymer chains. Various CTAs, including dithiocarbamates, dithiobenzoates, and trithiocarbonates, have been investigated for the RAFT polymerization of IPOx. mdpi.com

Research has shown that dithiobenzoate-based CTAs yield the best results, producing poly(this compound) (PIPOx) with a dispersity as low as 1.38. mdpi.com The polymerization is typically initiated by azobisisobutyronitrile (AIBN) and conducted in a solvent like toluene at elevated temperatures. mdpi.com However, a common observation is the significant slowing of the polymerization rate at around 30% monomer conversion, which is thought to be caused by the formation of an overly stable intermediate radical. mdpi.comresearchgate.net

RAFT polymerization has also been successfully used to create statistical copolymers of IPOx with other monomers like methyl methacrylate (MMA) and N-isopropylacrylamide (NiPAm), resulting in copolymers with dispersities ranging from 1.21 to 1.37. monash.eduresearchgate.net

The table below details the conditions and outcomes of RAFT polymerization of IPOx using different chain transfer agents.

| Chain Transfer Agent Type | Initiator | Solvent | Temperature (°C) | Resulting Dispersity (Đ) |

| Dithiobenzoate | AIBN | Toluene | 70 | 1.38 |

| Dithiocarbamate | AIBN | Toluene | 70 | - |

| Trithiocarbonate | AIBN | Toluene | 70 | - |

While initial attempts at Atom Transfer Radical Polymerization (ATRP) of this compound (IPOx) were met with challenges, attributed to strong interactions between the copper catalyst and the oxazoline (B21484) rings, subsequent developments have led to successful controlled polymerization. mdpi.com A significant advancement has been the use of aqueous copper(0)-mediated reversible-deactivation radical polymerization (Cu(0)-RDRP), a technique related to ATRP. mdpi.com

This aqueous Cu(0)-RDRP system allows for the synthesis of well-defined poly(this compound) (PIPOx) with controlled molar masses and narrow dispersities. acs.org A key system involves a 2-chloropropionitrile (B155132) initiator with a CuCl/CuCl₂/TPMA (tris(2-pyridylmethyl)amine) catalytic system in an aqueous sodium chloride solution. mdpi.com The success of this polymerization is highly dependent on the initiator concentration and the ratio of CuCl to CuCl₂. mdpi.com This method has been optimized to achieve polymers with molar masses up to 20,000 g/mol and dispersities between 1.2 and 1.5. mdpi.comacs.org

The versatility of Cu(0)-mediated RDRP extends to its applicability in various polar organic solvents, including dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF). Furthermore, surface-initiated ATRP (SI-ATRP) has been employed to graft PIPOx from the surface of magnetic carbonyl iron-core-shell particles. mdpi.com

Key components and conditions for the aqueous Cu(0)-mediated RDRP of IPOx are summarized below.

| Component | Specific Example/Condition |

| Initiator | 2-chloropropionitrile |

| Catalyst System | CuCl/CuCl₂/TPMA |

| Solvent | 0.67 M aqueous NaCl |

| Controlled Molar Mass | Up to 20,000 g/mol |

| Achieved Dispersity (Đ) | 1.2 - 1.5 |

Rare Earth Metal-Mediated Group Transfer Polymerization

Rare earth metal-mediated group transfer polymerization (GTP) has emerged as a highly efficient method for the synthesis of well-defined poly(this compound) (PIPOx). nih.govacs.orgacs.org This living polymerization technique allows for precise control over the molecular weight of the resulting polymers while achieving very narrow molecular weight distributions (Đ < 1.1). acs.org

The polymerization is effectively catalyzed by complexes such as bis(cyclopentadienyl)methylytterbium (Cp₂YbMe). nih.govacs.orgacs.org The mechanism of this GTP process involves the N-coordination of the this compound (IPOx) monomer at the rare earth metal center of the catalyst, a coordination mode that has been less commonly reported. nih.govacs.org This controlled process suppresses side reactions and enables the synthesis of strictly linear polymers. acs.org

Copolymerization studies have been conducted to determine the relative coordination strength of different monomers to the ytterbium center, revealing the following order: DEVP > MMA > IPOx > 2VP. nih.govacs.orgacs.org Furthermore, this polymerization technique can be combined with living cationic ring-opening polymerization (LCROP) in a "grafting-from" approach. nih.govacs.org In this method, the PIPOx backbone, synthesized via GTP, is used to initiate the polymerization of 2-oxazoline monomers, resulting in the formation of molecular brushes with a defined backbone and poly(2-oxazoline) side chains. nih.govacs.org

The key features of rare earth metal-mediated GTP of IPOx are highlighted in the following table.

| Catalyst | Polymerization Type | Key Features | Resulting Dispersity (Đ) |

| Bis(cyclopentadienyl)methylytterbium (Cp₂YbMe) | Living Group Transfer Polymerization | Precise molecular weight control, N-coordination mechanism | < 1.1 |

Cationic Ring-Opening Polymerization (CROP) of the 2-Oxazoline Ring: Generation of Polymers with Free Double Bonds

In contrast to the polymerization of the isopropenyl group, this compound (IPOx) can also undergo cationic ring-opening polymerization (CROP) of the 2-oxazoline ring. researchgate.netacs.org This pathway leads to the formation of a polymer with a poly(N-acylethylene imine) backbone and pendant, unreacted isopropenyl double bonds. mdpi.com

The CROP of 2-oxazoline monomers is a well-established living polymerization method that allows for the synthesis of polymers with controlled structures and properties. mdpi.comnih.gov This process is typically initiated by electrophilic species in polar aprotic solvents. mdpi.com The resulting polymers from the CROP of IPOx possess free double bonds along the polymer chain, which are available for subsequent post-polymerization modifications. acs.org This functionality makes these polymers valuable as platforms for further chemical transformations, such as in "grafting-from" strategies to create molecular brushes. acs.org For instance, poly(this compound) synthesized via other methods can be used as a macroinitiator, where the pendant oxazoline rings are activated to initiate the CROP of other 2-oxazoline monomers, forming well-defined graft copolymers. rsc.orgnih.govacs.org

Poly 2 Isopropenyl 2 Oxazoline Architectures and Advanced Structures

Homopolymers of 2-Isopropenyl-2-oxazoline

Homopolymers of this compound (PIPOx) are characterized by a hydrocarbon backbone with pendant 2-oxazoline rings. researchgate.net These reactive side groups make PIPOx a valuable precursor for further functionalization. rsc.orgresearchgate.net The synthesis of well-defined PIPOx has been achieved through several controlled/living polymerization methods, which allow for precise control over molecular weight and dispersity. mdpi.comnih.govcncb.ac.cn

Traditionally, PIPOx was prepared by free-radical polymerization, which resulted in polymers with broad molar mass distributions (dispersity ranging from 1.8 to 2.0). nih.govmdpi.com More advanced, controlled polymerization techniques have been developed to overcome these limitations. Living anionic polymerization, for instance, can produce well-defined PIPOx with low polydispersity indices (PDI ≤ 1.17) and controlled molecular weights ranging from 6,800 to over 100,000 g/mol . rsc.orgresearchgate.netosti.gov Other successful methods include Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and rare earth metal-mediated group transfer polymerization. mdpi.comresearchgate.net

Table 1: Synthesis Methods for Poly(this compound) Homopolymers

| Polymerization Method | Initiator/Catalyst System | Conditions | Resulting Polymer Characteristics |

|---|---|---|---|

| Free-Radical Polymerization | AIBN | N,N-dimethylacetamide, 60 °C | Broad dispersity (Ɖ = 1.8–2.0) nih.govmdpi.com |

| Living Anionic Polymerization | n-butyllithium | Commercial | Narrow distribution rsc.org |

| Living Anionic Polymerization | Diphenylmethylpotassium/diethylzinc (DPM-K/Et2Zn) | Tetrahydrofuran (B95107) (THF), 0 °C | Low PDI (≤ 1.17), controlled MW (up to >100,000 g/mol) researchgate.netosti.gov |

| RAFT Polymerization | Dithiobenzoate-based chain transfer agent | - | Controlled radical polymerization researchgate.netmonash.edu |

| Group Transfer Polymerization | Rare earth metal-mediated | - | Yields polymers and copolymers of various architectures mdpi.com |

Copolymerization Studies of this compound

The versatility of IPOx extends to its ability to be copolymerized with a range of other monomers, leading to materials with combined or enhanced properties.

Statistical copolymerization of IPOx with monomers like methyl methacrylate (B99206) (MMA) and N-isopropylacrylamide (NIPAm) has been successfully carried out using RAFT polymerization. researchgate.netmonash.edu This method allows for the synthesis of copolymer series with varying IPOx content. The incorporation of hydrophilic IPOx units into a P(NIPAm) chain, for example, results in copolymers with tunable thermoresponsive behavior. researchgate.net These P(iPOx-stat-NIPAm) copolymers exhibit a lower critical solution temperature (LCST) that can be adjusted from 25 to 75 °C, which is higher than that of NIPAm homopolymers, due to the increased hydrophilicity from the IPOx moieties. monash.edu

Table 2: Statistical Copolymerization of IPOx via RAFT

| Comonomer | IPOx Content | Polydispersity Index (PDI) | Key Property |

|---|---|---|---|

| Methyl Methacrylate (MMA) | 13% - 100% | 1.21 - 1.37 | Functional backbone for further reactions researchgate.netmonash.edu |

| N-isopropylacrylamide (NIPAm) | 13% - 100% | 1.21 - 1.37 | Thermoresponsive behavior in water (Tcp = 25 to 75 °C) researchgate.netmonash.edu |

The synthesis of well-defined block copolymers containing PIPOx has been achieved through living anionic polymerization. researchgate.netosti.gov This technique allows for controlled crossover polymerization, where a living PIPOx chain initiates the polymerization of a second monomer. Studies have investigated the crossover block copolymerization of living PIPOx with monomers such as styrene (St), 2-vinylpyridine (2VP), and methyl methacrylate (MMA). researchgate.netosti.gov The reactivity of the living polymer chains was found to follow the order: living Polystyrene > living Poly(2-vinylpyridine) > living Poly(methyl methacrylate) > living PIPOx. researchgate.netosti.gov This method has been used to create multi-block structures, such as PIPOx-b-PS-b-PIPOx triblock copolymers, which exhibit self-assembly into nanostructures like spheres and lamellae in the bulk state. researchgate.netosti.gov

Graft copolymers and polymer brushes based on PIPOx represent another important class of advanced structures. rsc.orgrsc.org A common "grafting from" approach involves first synthesizing a PIPOx backbone via free radical or living anionic polymerization. tu-dresden.de The pendant 2-oxazoline rings on this backbone are then converted into cationic initiating sites, typically by reaction with methyl triflate, creating a macroinitiator. tu-dresden.de This macroinitiator is subsequently used to initiate the living cationic ring-opening polymerization (CROP) of other 2-oxazoline monomers (like 2-methyl-, 2-ethyl-, or 2-isopropyl-2-oxazoline), growing dense polymer side chains from the backbone to form cylindrical molecular brushes. tu-dresden.de

Surface-initiated reversible-deactivation radical polymerization (SI-RDRP) is another powerful technique for creating PIPOx brushes on surfaces. rsc.orgrsc.org This method provides straightforward control over the brush thickness. rsc.org These PIPOx brushes have shown high resistance to non-specific protein fouling, making them attractive for creating low-fouling, multifunctional surfaces for biomedical applications. rsc.org The pendant oxazoline (B21484) groups on the brushes can be further modified, for example, by reacting them with functional carboxylic acids to synthesize graft copolymer brushes or to introduce groups for click chemistry reactions. rsc.org

Cross-linked Poly(this compound) Networks

The reactive pendant oxazoline groups of PIPOx are ideal for forming cross-linked polymer networks, particularly hydrogels. ugent.be

PIPOx-based hydrogels can be readily prepared through a straightforward chemical cross-linking reaction with dicarboxylic acids. researchgate.netacs.org This reaction occurs via the ring-opening of the pendant 2-oxazoline groups by the carboxylic acid groups at elevated temperatures, forming stable amide-ester linkages without the need for a catalyst or generating by-products. mdpi.comugent.be This method has been used to create libraries of hydrogels using various non-toxic and bio-based dicarboxylic acids. mdpi.comresearchgate.net

The properties of these hydrogels are highly tunable. The equilibrium swelling degree, cross-linking density, and mechanical stability can be modulated by simply adjusting the reaction parameters, such as:

The choice of dicarboxylic acid cross-linker : The length and chemical nature of the cross-linker significantly influence the network structure and degradation rate. mdpi.comacs.org

The feed ratio : Altering the molar ratio between the 2-oxazoline pendant groups and the carboxylic acid groups of the cross-linker controls the cross-linking density. mdpi.comresearchgate.netacs.org

Polymer concentration : The initial concentration of PIPOx also affects the final properties of the hydrogel network. ugent.be

These hydrogels are being explored for biomedical applications, such as controlled drug delivery and as scaffolds in tissue engineering, due to their tunable properties and the biocompatibility of PIPOx. researchgate.netacs.org

Dual-Crosslinked and Metallo-Supramolecular Hydrogels: Mechanisms and Enhanced Properties

The development of advanced hydrogel materials from poly(this compound) (PiPOx) has been significantly advanced by creating dual-crosslinked networks. This strategy combines chemically permanent (covalent) crosslinks with physically reversible (supramolecular) crosslinks within a single material. ugent.beresearchgate.net This approach is designed to overcome the often-inferior mechanical properties of hydrogels crosslinked by a single method. ugent.be By integrating stable covalent bonds for molecular integrity and strength with dynamic bonds for energy dissipation, these hydrogels exhibit substantially enhanced toughness, resilience, and stimulus-responsive behavior. ugent.beresearchgate.net

Mechanisms of Formation

The formation of these sophisticated networks relies on the versatile reactivity of the pendant 2-oxazoline rings on the PiPOx backbone. ugent.bedigitellinc.com The synthesis typically involves two distinct but complementary crosslinking mechanisms.

Covalent Network Formation : The primary, stable network is formed through covalent bonds. This is commonly achieved via the ring-opening reaction of the pendant 2-oxazoline groups with nucleophilic compounds, particularly dicarboxylic acids. mdpi.comresearchgate.net For instance, reacting PiPOx with a crosslinker like azelaic acid creates permanent ester-amide linkages that provide the hydrogel with structural integrity and a defined shape. researchgate.netmdpi.com

Metallo-Supramolecular Network Formation : The second, dynamic network is created using metal-ligand coordination. This involves incorporating a chelating ligand into the hydrogel structure, which can then form reversible crosslinks in the presence of metal ions. researchgate.netmdpi.com A widely used ligand for this purpose is 2,2′:6′,2″-terpyridine (TPy). ugent.beresearchgate.netresearchgate.net The TPy units can be introduced by partially modifying the PiPOx polymer with a TPy-containing molecule, such as 2,2′:6′,2″-terpyridine-4′-carboxylic acid. mdpi.com Subsequent addition of divalent transition metal ions (e.g., zinc(II), iron(II), nickel(II)) leads to the formation of transient, non-covalent crosslinks as the TPy ligands coordinate with the metal ions. researchgate.netmdpi.com

A more streamlined approach involves a dual orthogonal crosslinker , which is a single molecule capable of participating in both crosslinking mechanisms. ugent.beresearchgate.net An example is a terpyridine molecule functionalized with two carboxylic acid groups. researchgate.net In this method, the PiPOx is first crosslinked covalently through the reaction of the oxazoline rings with the carboxylic acid functions. The hydrogel is then swollen in a solution containing metal ions, which coordinate with the terpyridine units to introduce the secondary, reversible network. researchgate.net

Enhanced Properties

The synergy between the permanent and transient networks imparts a range of enhanced properties not achievable with singly crosslinked systems. The covalent network provides the material's backbone and strength, while the reversible metallo-supramolecular bonds act as sacrificial links that can break under stress to dissipate energy and later reform, preventing catastrophic failure of the material. ugent.be

Key enhanced properties include:

Superior Mechanical Performance : Dual-crosslinked PiPOx hydrogels exhibit significantly improved toughness and strength compared to their purely covalently crosslinked counterparts. researchgate.netresearchgate.net The metal-ligand bonds provide a mechanism for energy dissipation, leading to materials that are less brittle and more resilient. ugent.be

Tunable Rheological Properties : The mechanical and flow properties of the hydrogels can be precisely controlled by the choice of metal ion. mdpi.com Different metal ions form complexes with varying thermodynamic stability and kinetic lability, allowing the dynamic nature of the hydrogel to be tuned. mdpi.comresearchgate.net

Self-Healing and Malleability : The dynamic and reversible nature of the metal-ligand coordination bonds allows the network to re-form after being broken. This can impart self-healing characteristics to the hydrogel, where mechanical damage can be repaired over time.

The following table summarizes the comparative properties of singly and dually crosslinked PiPOx hydrogels.

| Property | Covalently Crosslinked PiPOx Hydrogel | Dual-Crosslinked (Covalent + Metallo-Supramolecular) PiPOx Hydrogel |

| Primary Crosslink Type | Covalent (e.g., ester-amide) | Covalent (e.g., ester-amide) |

| Secondary Crosslink Type | None | Reversible Metal-Ligand Coordination |

| Mechanical Strength | Moderate | High |

| Toughness (Energy Dissipation) | Low | High ugent.be |

| Reversibility | Non-reversible | Partially reversible (dynamic crosslinks) |

| Tunability | Limited (controlled by crosslinker density) | High (tunable via metal ion choice and concentration) mdpi.comresearchgate.net |

The choice of divalent metal ion offers a powerful tool for tuning the hydrogel's dynamic behavior, as different ions have distinct coordination affinities with ligands like terpyridine.

| Metal Ion | Coordination Behavior with Terpyridine | Resulting Hydrogel Network Dynamics |

| Zinc(II) (Zn²⁺) | Forms moderately stable and kinetically labile complexes. mdpi.com | Moderately dynamic network, good balance of stability and reversibility. |

| Iron(II) (Fe²⁺) | Forms highly stable complexes. mdpi.com | Less dynamic, more "solid-like" network with slower relaxation. |

| Nickel(II) (Ni²⁺) | Forms very stable complexes. mdpi.com | Highly stable network, exhibits slower dynamics and stress relaxation. |

| Cobalt(II) (Co²⁺) | Forms stable complexes with intermediate lability. mdpi.com | Dynamic behavior is intermediate between that of Zinc(II) and Iron(II). |

Post Polymerization Functionalization of Poly 2 Isopropenyl 2 Oxazoline

Orthogonal Reactivity of Pendant 2-Oxazoline Rings: Catalyst-Free Reactions with Thiols and Carboxylic Acids

A key advantage of poly(2-isopropenyl-2-oxazoline) is the orthogonal reactivity of its pendant 2-oxazoline groups. These groups can undergo selective, catalyst-free reactions with nucleophiles such as thiols and carboxylic acids. nih.govrsc.org This intrinsic reactivity allows for straightforward functionalization without the need for additional catalysts or complex reaction setups, which simplifies purification and avoids potential contamination with toxic catalyst residues. rsc.orgugent.be

The reaction of PIPOx with carboxylic acids proceeds via a ring-opening addition at elevated temperatures, typically around 140-150 °C. mdpi.comugent.be This process is quantitative and leads to the formation of derivatives with an amide-ester linkage. mdpi.comugent.be Similarly, thiols can react with the 2-oxazoline rings, and studies have shown that these reactions can be significantly accelerated in aqueous media compared to organic solvents. acs.org This is particularly advantageous for reactions with less reactive aliphatic thiols, allowing for high degrees of modification under milder conditions. acs.org The ability to perform these modifications in water also simplifies product isolation. acs.org The selective nature of these reactions allows for precise control over the degree of functionalization by adjusting the stoichiometry of the reactants. rsc.orgacs.org

This catalyst-free, orthogonal chemistry makes PIPOx an ideal scaffold for creating well-defined functional polymers. rsc.orgrsc.org

Specific Reaction Mechanisms and Linkages Formed: Ring-Opening Addition and Amide-Ester Formation

The functionalization of poly(this compound) with carboxylic acids and thiols occurs through a ring-opening addition mechanism.

When a carboxylic acid reacts with a pendant 2-oxazoline ring on the PIPOx backbone, the acidic proton protonates the nitrogen atom of the oxazoline (B21484) ring, activating it for nucleophilic attack. The carboxylate anion then attacks the C5 carbon of the ring, leading to the opening of the heterocyclic ring. This process results in the formation of a stable amide-ester linkage, covalently attaching the carboxylic acid molecule to the polymer side chain. mdpi.com This reaction is thermally driven and typically carried out in a suitable solvent like N,N-dimethylacetamide. mdpi.com

The general mechanism for the reaction with carboxylic acids is as follows:

Protonation: The nitrogen of the oxazoline ring is protonated by the carboxylic acid.

Nucleophilic Attack: The carboxylate attacks the electrophilic carbon adjacent to the oxygen in the ring.

Ring-Opening: The ring opens to form a β-hydroxy amide intermediate which subsequently rearranges to the final amide-ester product.

Similarly, the reaction with thiols involves the nucleophilic attack of the thiol on the activated oxazoline ring, leading to a thio-amide linkage. The reactivity of thiols can be influenced by their acidity, with aromatic thiols generally being more reactive than aliphatic ones. acs.org

The table below summarizes the key aspects of these reactions.

| Reactant | Linkage Formed | Typical Reaction Conditions | Key Features |

| Carboxylic Acid | Amide-Ester | Elevated temperatures (e.g., 150°C) in an organic solvent | Catalyst-free, forms hydrolyzable ester bonds mdpi.com |

| Thiol | Thio-amide | Accelerated in aqueous media, milder conditions possible | Catalyst-free, reactivity depends on thiol acidity acs.org |

Versatile Functional Group Incorporation and Macromolecular Transformations

The ease of post-polymerization modification of PIPOx allows for the incorporation of a wide array of functional groups and the synthesis of complex macromolecular architectures. nih.govrsc.org This versatility has been exploited to create materials with tailored properties for specific applications. rsc.orgresearchgate.net

By reacting PIPOx with specific carboxylic acids, its properties can be dramatically altered. For instance, the introduction of hydrophobic aliphatic acids via the ring-opening reaction can impart thermosensitive behavior to the resulting copolymer. rsc.org By controlling the degree of modification and the hydrophobicity of the attached acid, the lower critical solution temperature (LCST) of the polymer can be precisely tuned. ugent.bersc.org This allows for the creation of "smart" polymers that undergo a phase transition in response to temperature changes.

Furthermore, PIPOx serves as an excellent platform for creating cationic polymers. By reacting the pendant oxazoline rings with amino acids, positively charged groups can be introduced along the polymer backbone. mdpi.com These cationic polymers are of significant interest for biomedical applications such as gene delivery, where they can form complexes with negatively charged nucleic acids. mdpi.com

PIPOx can be transformed into a macromolecular initiator (macroinitiator) for other controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). This is achieved by reacting the pendant 2-oxazoline units with a molecule that contains both a carboxylic acid group and an ATRP initiating site, such as 2-bromoisobutyric acid or 2-chloropropionic acid. acs.orgrsc.org

This reaction attaches ATRP initiating sites along the PIPOx backbone. The resulting macroinitiator can then be used to initiate the polymerization of a second monomer (e.g., styrene, methyl methacrylate (B99206), or N-(2-hydroxypropyl)methacrylamide) from the side chains. acs.orgrsc.org This "grafting from" approach allows for the synthesis of well-defined graft copolymers or polymer brushes with a PIPOx backbone and side chains of a different polymer. acs.orgtu-dresden.de This method provides excellent control over the grafting density and the molecular weight of both the backbone and the grafted chains. acs.org

The table below outlines the transformation of PIPOx into an ATRP macroinitiator and its subsequent use.

| Step | Reactants | Product | Application |

| 1. Macroinitiator Synthesis | PIPOx, 2-chloropropionic acid | PIPOx-based ATRP macroinitiator | Serves as the backbone with initiating sites acs.orgrsc.org |

| 2. Graft Polymerization | Macroinitiator, Monomer (e.g., HPMA), ATRP catalyst system | Graft copolymer (e.g., PIPOx-g-poly(HPMA)) | Creates materials with combined properties, such as non-fouling surfaces rsc.org |

The versatility of PIPOx also extends to its use in "click chemistry," a set of powerful, reliable, and selective reactions. While the oxazoline ring itself is not directly used in the most common click reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), it provides a convenient handle to introduce the necessary functional groups. acs.orgcore.ac.uk

For example, a carboxylic acid containing an azide (B81097) or an alkyne group can be attached to the PIPOx backbone through the ring-opening reaction described previously. This functionalizes the polymer with pendant "clickable" groups. Subsequently, molecules containing the complementary functionality (alkynes for azide-functionalized PIPOx, or azides for alkyne-functionalized PIPOx) can be efficiently and specifically attached using the CuAAC reaction. acs.org This modular approach allows for the straightforward conjugation of a wide variety of molecules, including fluorescent dyes, targeting ligands, or other polymers, onto the PIPOx scaffold. researchgate.net

Advanced Characterization Techniques for Poly 2 Isopropenyl 2 Oxazoline and Its Derivatives

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, X-ray Photoelectron Spectroscopy (XPS)

Spectroscopic methods are fundamental in confirming the chemical structure and purity of PIPOx and its modified forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of these polymers. In ¹H NMR spectra of PIPOx, the preservation of the pendant 2-oxazoline rings is a key indicator of successful vinyl polymerization. tu-dresden.de Characteristic signals for the ring's methylene (B1212753) protons typically appear as two triplets, while the polymer backbone protons present distinct signals. tu-dresden.de The integral ratio between the signals of the ring methylene groups and the polymer backbone protons is used to confirm the polymer's structure. tu-dresden.de Furthermore, ¹H NMR can be utilized for end-group analysis to determine the degree of polymerization. tu-dresden.de For derivatives of PIPOx, such as those created through the ring-opening of the oxazoline (B21484) moiety, NMR is essential to confirm the quantitative conversion and the formation of new chemical linkages. tu-dresden.demdpi.com For instance, upon methylation to form a polycationic macroinitiator, new signals corresponding to the N-methyl group and shifts in the oxazoline methylene proton signals are observed, confirming the reaction's success. tu-dresden.de

Fourier-Transform Infrared (FTIR) Spectroscopy complements NMR by providing information about the functional groups present in the polymer. For PIPOx, the FTIR spectrum will show characteristic absorption bands corresponding to the C=N stretching vibration of the oxazoline ring. mdpi.com Following post-polymerization modification, such as the reaction with carboxylic acids to form amide-ester linkages, new characteristic bands for the amide and ester groups will appear, while the intensity of the oxazoline-related bands may decrease, indicating a successful reaction. mdpi.comrsc.org FTIR is also used to characterize plasma-polymerized films of 2-isopropenyl-2-oxazoline, where the retention of the oxazoline rings can be confirmed. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms at the surface of PIPOx films and coatings. This is particularly important for biomedical applications where surface properties dictate biological interactions. mdpi.comresearchgate.net XPS analysis of plasma-polymerized oxazoline films can confirm the presence of nitrogen and oxygen in various chemical environments, providing insight into the structure and functionality of the coating. mdpi.comresearchgate.net

Interactive Data Table: Spectroscopic Data for PIPOx Characterization

| Technique | Key Observables | Typical Application | Reference |

|---|---|---|---|

| ¹H NMR | Chemical shifts and integral ratios of backbone and side-chain protons. | Structural confirmation, determination of degree of polymerization, confirmation of post-polymerization modification. | tu-dresden.dersc.org |

| FTIR | Characteristic absorption bands for C=N (oxazoline), amide, and ester groups. | Identification of functional groups, monitoring of chemical reactions. | mdpi.commdpi.comrsc.org |

| XPS | Elemental composition and high-resolution core-level spectra (C 1s, O 1s, N 1s). | Surface chemical composition analysis of PIPOx coatings. | mdpi.comresearchgate.net |

Chromatographic Analysis: Size Exclusion Chromatography (SEC) for Molecular Weight and Dispersity Determination

Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight and dispersity (Đ), or polydispersity index (PDI), of polymers like PIPOx. rsc.orgmetu.edu.tr This technique separates polymer chains based on their hydrodynamic volume in solution. The results of SEC analysis are crucial for understanding how the polymerization method affects the polymer's characteristics. For instance, PIPOx synthesized by free-radical polymerization typically exhibits broad dispersity (Đ ranging from 1.8 to 2.0), whereas controlled polymerization techniques like living anionic polymerization can produce PIPOx with narrow dispersities. mdpi.com SEC is also used to monitor the success of grafting reactions, where an increase in molecular weight after the grafting of side chains onto a PIPOx backbone is indicative of a successful modification. tu-dresden.de

Interactive Data Table: Molecular Weight Data for PIPOx from Different Polymerization Methods

| Polymerization Method | Typical Number-Average Molecular Weight (Mn) (g/mol) | Typical Dispersity (Đ) | Reference |

|---|---|---|---|

| Free Radical Polymerization | 21,000 | 1.85 | mdpi.com |

| Living Anionic Polymerization | 9,800 | 2.12 | tu-dresden.de |

| RAFT Polymerization | Varies | ~1.38 | mdpi.com |

| Cationic Ring Opening Polymerization (for block copolymers) | ~8,500 | 1.14 | metu.edu.tr |

Morphological and Structural Analysis: Transmission Electron Microscopy (TEM) for Self-Assembly Behavior

Transmission Electron Microscopy (TEM) is a vital imaging technique for visualizing the nanoscale morphology of self-assembled structures formed by PIPOx-containing block copolymers. When amphiphilic block copolymers containing a hydrophilic PIPOx block and a hydrophobic block are dispersed in a selective solvent (typically water), they can self-assemble into various morphologies such as spherical micelles, cylindrical structures (worms), or vesicles (polymersomes). metu.edu.trnih.govnih.gov TEM allows for the direct observation of these nanostructures, providing information on their size, shape, and uniformity. metu.edu.trnih.gov For instance, TEM has been used to confirm the formation of polymersomes from a poly(2-isopropyl-2-oxazoline)-b-poly(2-phenyl-2-oxazoline)-b-poly(2-isopropyl-2-oxazoline) triblock copolymer. metu.edu.tr In studies of crystallization-driven self-assembly, TEM is used to visualize the formation and elongation of rod-like nanoparticles. nih.gov

Surface Characterization for Coatings: Wettability and Thickness Profilometry

The characterization of surfaces coated with PIPOx is essential for applications such as biomedical implants and biosensors.

Wettability of a surface is a measure of its hydrophilic or hydrophobic nature and is typically assessed by measuring the water contact angle. While direct mentions of wettability measurements for PIPOx are not prevalent in the provided context, this is a standard technique for polymer coatings. The chemical structure of the polymer surface, which can be analyzed by XPS, dictates its wettability. mdpi.com

Thickness Profilometry is used to measure the thickness of the polymer coatings. Techniques like mechanical profilometry can be employed to determine the thickness of films deposited on a substrate. researchgate.net The ability to control film thickness is important for creating functional surfaces, and profilometry provides a direct measurement of this parameter. researchgate.netrsc.org

Biomedical and Biological Research Applications of Poly 2 Isopropenyl 2 Oxazoline

Biocompatibility and Cellular Interactions: Non-Cytotoxicity, Cell Internalization, and Protein Repellency

A critical prerequisite for any material intended for biomedical use is its compatibility with biological systems. PIPOx has demonstrated excellent biocompatibility, characterized by low toxicity, favorable cellular interactions, and resistance to protein fouling.

Non-Cytotoxicity: Multiple independent studies have verified that PIPOx is a non-cytotoxic polymer. mdpi.comnih.gov Research has shown that PIPOx prepared by free-radical polymerization, with a number average molecular weight (Mn) of 21,000 g·mol−1, is non-cytotoxic to murine 3T3 fibroblasts and P388D1 macrophage-like cells at concentrations up to 10 mg·mL–1. mdpi.com Further studies have confirmed its non-toxic nature across a range of molar masses from 3,300 to 45,000 g/mol on various cells and even on 3D reconstructed human epidermal and intestinal tissues. digitellinc.comacs.org The cytotoxicity of PIPOx appears to be dependent on its molecular weight, with lower Mn (below 3,000 g·mol−1) showing slightly higher cytotoxicity. mdpi.com Hydrogels synthesized from PIPOx have also been shown to be non-cytotoxic, further supporting their potential for biomedical applications. ugent.beacs.org

Cell Internalization: The ability of a polymer to be taken up by cells is crucial for applications like drug and gene delivery. Studies using confocal laser scanning microscopy have revealed that PIPOx can be internalized by both fibroblasts and macrophages. mdpi.com Upon internalization, the polymer is not freely distributed throughout the cytoplasm but is instead localized within vesicular structures inside the cells. mdpi.com This controlled cellular uptake is a key property for designing targeted therapeutic delivery systems.

Protein Repellency: Non-specific protein adsorption on material surfaces can trigger adverse biological responses, such as inflammation or thrombosis. Materials that resist protein fouling are therefore highly desirable. Well-defined PIPOx brushes grown on surfaces have demonstrated high resistance to non-specific protein fouling. Surface plasmon resonance analysis showed a significant 96% reduction in protein deposition from undiluted blood plasma and negligible adsorption from fetal bovine serum. PIPOx-based hydrogels also exhibit protein-repellent properties, which is advantageous for their use as scaffolds in tissue engineering and as drug delivery vehicles. ugent.beacs.org

Table 1: Summary of Biocompatibility and Cellular Interaction Studies of PIPOx

| Property | Cell/System Studied | Key Findings |

|---|---|---|

| Non-Cytotoxicity | Murine 3T3 fibroblasts, P388D1 macrophages | Non-cytotoxic up to 10 mg/mL (Mn = 21,000 g·mol−1). mdpi.com |

| 3D Reconstructed Human Tissues (Epidermis, Intestine) | Low cytotoxicity across various molar masses (3,300-45,000 g/mol). digitellinc.comacs.org | |

| Various cell lines (for hydrogels) | Hydrogels demonstrated non-cytotoxic character. ugent.beacs.org | |

| Cell Internalization | Fibroblasts, Macrophages | PIPOx is internalized and located in cell vesicular structures. mdpi.com |

| Protein Repellency | Undiluted blood plasma, Fetal bovine serum | PIPOx brushes showed a 96% decrease in protein deposition. |

| (Hydrogel studies) | Hydrogels exhibit protein-repellent properties. ugent.beacs.org |

Immunomodulation Studies: Cell-Mediated Immunoreactivity and Macrophage Modulation

Beyond its passive biocompatibility, PIPOx has been shown to possess active immunomodulatory properties, meaning it can influence the activity of the immune system. This characteristic opens up possibilities for its use in immunotherapy and as a component in advanced drug formulations. nih.govdigitellinc.com

Cell-Mediated Immunoreactivity: In vitro studies have demonstrated that PIPOx can trigger immune cell responses. nih.govnih.gov When exposed to splenic cells, PIPOx has been shown to induce the production of cell-specific signature cytokines, including those associated with T-helper (Th1, Th2, Th17) and regulatory T (Treg) cells. nih.govmdpi.com This ability to modulate cytokine production is a crucial prerequisite for its potential application in immunomodulatory therapies. nih.govnih.gov

Macrophage Modulation: Macrophages, key cells of the innate immune system, are significantly influenced by PIPOx. Studies have shown that PIPOx can stimulate the proliferation of macrophage cells, both in its free form and when grafted onto nanoparticles. mdpi.com This proliferative effect appears to be dependent on the molecular weight of the PIPOx, with higher molecular weights leading to increased cell proliferation. mdpi.com Furthermore, the functionality of macrophages sensitized by PIPOx was assessed, highlighting the polymer's impact on these important immune cells. nih.govmdpi.com The degradation products of certain PIPOx hydrogels have also been found to not generate inflammatory responses, which is critical for implantable materials. acs.org

Table 2: Immunomodulatory Effects of PIPOx

| Immune Cell Type | Observed Effect | Significance |

|---|---|---|

| Splenic Cells | Induced production of Th1, Th2, Th17, and Treg signature cytokines. nih.govmdpi.com | Demonstrates potential for modulating cell-mediated immunity. |

| Macrophages | Stimulated cell proliferation (effect is molecular weight dependent). mdpi.com | Suggests a role in modulating innate immune responses. |

| RAW 264.7 Macrophages | Impacted cell functionality (phagocytosis). nih.govmdpi.com | Highlights the polymer's ability to influence key macrophage functions. |

Drug Delivery Systems: Polymer-Drug Conjugates and Hydrogels as Drug Vehicles

The functional nature of PIPOx makes it an excellent candidate for the development of sophisticated drug delivery systems. mdpi.comnih.gov Its pendant oxazoline (B21484) groups can be readily reacted with carboxylic acid or thiol groups on drug molecules to form stable polymer-drug conjugates. mdpi.com

Polymer-Drug Conjugates: PIPOx has been successfully used as a polymeric carrier for various drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241). digitellinc.comacs.org Covalently attaching a drug to the PIPOx backbone can enhance the therapeutic effect of the construct, potentially due to the polymer's inherent immunomodulatory properties. digitellinc.com The release of the conjugated drug is often pH-dependent, with studies showing that the rate of release can be controlled by altering the pH and the molar mass of the PIPOx carrier. digitellinc.comacs.org For instance, the release of ibuprofen from PIPOx conjugates was found to be suppressed at low pH and accelerated in basic conditions. digitellinc.com

Hydrogels as Drug Vehicles: PIPOx can be crosslinked to form three-dimensional polymer networks known as hydrogels, which can absorb large amounts of water and serve as excellent vehicles for drug delivery. mdpi.comugent.be A library of hydrogels has been created by cross-linking PIPOx with various non-toxic, bio-based dicarboxylic acids. ugent.be The properties of these hydrogels, such as their swelling degree and mechanical stability, can be precisely tuned by changing the cross-linker or the ratio of reactants. acs.org Biodegradable PIPOx-based hydrogels have been developed that can undergo hydrolysis in simulated physiological fluids, allowing for controlled drug release over time. acs.org These hydrogels show promise for use as long-term biodegradable implants for controlled drug delivery applications. acs.org

Gene Delivery Vehicles

The potential of PIPOx extends to the field of gene delivery. mdpi.comnih.gov The ability of polymers to form complexes with genetic material (like DNA or RNA) and facilitate their entry into cells is the basis for non-viral gene therapy. The biocompatibility and cell internalization properties of poly(2-oxazoline)s, including PIPOx, make them attractive candidates for this application. nih.govmdpi.com Post-polymerization modification of PIPOx can be used to introduce cationic charges, which can then interact with negatively charged nucleic acids to form polyplexes suitable for gene delivery. mdpi.comnih.gov

Antimicrobial Materials and Surfaces

The development of materials that can prevent microbial growth is a major goal in medicine to combat infections associated with medical devices and implants. PIPOx is being explored for the creation of antimicrobial materials and surfaces. mdpi.comnih.gov Through post-polymerization functionalization, antimicrobial agents or specific functional groups can be attached to the PIPOx backbone. This approach can yield materials that not only resist bacterial adhesion due to their protein-repellent nature but also actively kill microbes. Research into poly(2-oxazoline)-based systems has shown significant potential for antibacterial, antifouling, and antifungal activity.

Materials Science and Engineering Applications of Poly 2 Isopropenyl 2 Oxazoline

Stimuli-Responsive Polymeric Systems: Development of Thermoresponsive Copolymers with Tunable Lower Critical Solution Temperature (LCST)

Poly(2-isopropenyl-2-oxazoline) serves as an excellent platform for the creation of "smart" or stimuli-responsive polymers, particularly those that respond to temperature changes. rsc.orgresearchgate.net The inherently hydrophilic PiPOx homopolymer can be systematically transformed into thermoresponsive copolymers that exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions. researchgate.net This is achieved through the partial post-polymerization modification of the pendant 2-oxazoline rings with hydrophobic moieties. rsc.orgresearchgate.net

Research has demonstrated that by reacting a well-defined PiPOx polymer with different aliphatic acids—such as acetic acid, propionic acid, butyric acid, and isobutyric acid—a wide array of statistical copolymers with LCST behavior can be produced. rsc.orgresearchgate.net The resulting cloud point temperatures can be adjusted to span nearly the entire liquid water temperature range, from 5 °C to 97 °C. rsc.org This high degree of tunability makes PiPOx-based copolymers highly versatile for advanced smart materials, as the remaining unreacted oxazoline (B21484) units can be used for further functionalization. rsc.org

| Modifying Carboxylic Acid | Degree of Modification (%) | Resulting Cloud Point (LCST) (°C) |

|---|---|---|

| Propionic Acid | 20 | 85 |

| Propionic Acid | 40 | 45 |

| Propionic Acid | 60 | 20 |

| Butyric Acid | 20 | 60 |

| Butyric Acid | 40 | 25 |

| Butyric Acid | 60 | 10 |

| Isobutyric Acid | 20 | 40 |

| Isobutyric Acid | 40 | 15 |

| Isobutyric Acid | 60 | 5 |

Note: The data in the table is illustrative of the trends described in the literature, showing how increasing the hydrophobicity of the modifying acid and the degree of modification systematically decreases the LCST of the resulting PiPOx copolymer. rsc.orgresearchgate.net

Surface Modification and Advanced Coatings: Functional Polymer Brushes and Plasma-Polymerized Coatings

The unique reactivity of the this compound monomer and its corresponding polymer makes them highly suitable for surface modification and the creation of advanced coatings. rsc.orgrsc.org

Functional Polymer Brushes: Polymer brushes, which are assemblies of polymer chains tethered by one end to a surface, can be fabricated using PiPOx to create highly functional and low-fouling surfaces. rsc.org A common and effective technique for this is surface-initiated reversible-deactivation radical polymerization (SI-RDRP). rsc.orgrsc.org This method allows for the growth of well-defined PiPOx brushes with controlled thickness directly from a substrate. rsc.org These PiPOx brushes serve as a versatile platform for subsequent surface functionalization due to the presence of the reactive pendant oxazoline rings. rsc.orgrsc.org The high density of these reactive groups allows for further modification under mild conditions, for example, by reacting them with functional carboxylic acids. rsc.org This versatility has been demonstrated through the synthesis of graft copolymer brushes and the execution of copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions on the brush surface. rsc.orgrsc.org The resulting surfaces exhibit excellent resistance to non-specific protein adsorption, highlighting their potential as an attractive platform for fabricating low-fouling, multifunctional surfaces for biomedical and diagnostic applications. rsc.org

Plasma-Polymerized Coatings: Plasma polymerization offers a rapid, solvent-free, and surface-independent method for depositing thin polymer films. researchgate.netnih.gov The this compound monomer can be used in this process to create functional coatings. researchgate.netkisti.re.kr When subjected to low-pressure plasma polymerization, typically in a pulsed mode, the monomer's carbon-carbon double bond is preferentially targeted for polymerization, which helps to maximize the retention of the reactive oxazoline rings in the final coating. kisti.re.kr The chemical integrity of these retained rings allows the plasma-deposited coating to be reactive towards molecules containing carboxylic acid groups. researchgate.netkisti.re.kr However, coatings made from the monomer alone can sometimes lack stability in aqueous environments. researchgate.net To address this, co-polymerization with other monomers, such as 1-octene, has been explored. researchgate.net This approach has been shown to significantly improve the coating's stability in aqueous solutions, although it may result in a lower surface density of reactive oxazoline rings compared to coatings made from pure this compound. researchgate.net

Molecular Brushes and Other Complex Architectures for Advanced Materials

The dual functionality of the this compound monomer is instrumental in the synthesis of complex polymer architectures, most notably cylindrical molecular brushes. tu-dresden.desigmaaldrich.com Molecular brushes are macromolecules composed of a linear backbone with densely grafted polymeric side chains. tu-dresden.de The high grafting density forces the backbone and side chains into a stretched, elongated conformation. tu-dresden.de

The "grafting-from" approach is a powerful strategy to synthesize well-defined poly(2-oxazoline) (POx) molecular brushes using a PiPOx backbone. tu-dresden.denih.gov The synthesis proceeds in a multi-step process:

Backbone Synthesis: A PiPOx backbone is first synthesized via living anionic or free radical polymerization of this compound. tu-dresden.de

Macroinitiator Formation: The pendant 2-oxazoline rings along the PiPOx backbone are then quantitatively reacted with an initiator, such as methyl triflate. tu-dresden.desigmaaldrich.com This reaction converts the oxazoline groups into oxazolinium triflate salts, transforming the entire PiPOx backbone into a polycationic macroinitiator. tu-dresden.de

Side Chain Growth: This macroinitiator is then used to initiate the living cationic ring-opening polymerization (CROP) of other 2-alkyl-2-oxazoline monomers (e.g., 2-methyl-, 2-ethyl-, or 2-isopropyl-2-oxazoline). tu-dresden.de This step grows dense polymeric side chains from nearly every repeating unit of the backbone, resulting in a well-defined cylindrical molecular brush architecture. tu-dresden.denih.gov

Characterization using NMR and FTIR spectroscopy confirms the high grafting density and quantitative nature of the reactions. tu-dresden.de Furthermore, the cylindrical shape of these individual macromolecules can be directly visualized using Atomic Force Microscopy (AFM). tu-dresden.de These complex, yet well-defined, architectures are of significant interest for applications ranging from single-molecule templates to advanced therapeutic delivery systems. nih.gov

Stability and Degradation Profiles of Poly 2 Isopropenyl 2 Oxazoline

Hydrolytic Stability under Varying pH Conditions: Assessment in Physiological and Extreme Environments

The hydrolytic stability of PiPOx has been systematically evaluated across a range of pH conditions, from extreme acidic to basic environments, as well as in various simulated physiological fluids. acs.orgnih.gov This assessment is crucial for determining the polymer's viability in biomedical contexts where it may be exposed to diverse conditions, such as the gastrointestinal tract or the bloodstream. acs.org

Generally, PiPOx demonstrates good stability in neutral to basic conditions. acs.orgacs.org It is reported to be stable in deionized water (pH 6.9) and shows good stability at pH 8 and 9. acs.orgbohrium.comfigshare.com In neutral physiological conditions, such as phosphate-buffered saline (PBS) at pH 7.4, the polymer is considered satisfactorily stable. acs.orgacs.org Studies have shown that PiPOx remains stable for up to one week in several simulated body fluids, including PBS (pH 7.4), simulated body fluid (SBF) (pH 7.4), simulated intestinal fluid (pH 6.8), simulated saliva (pH 6.4), and plasma (pH 7.4). acs.orgnih.govacs.org

In contrast, the stability of PiPOx significantly diminishes under acidic conditions. acs.orgnih.govmdpi.com Its stability decreases drastically as the pH drops from 6 to 1.2. acs.orgacs.orgbohrium.com This pH-dependent degradation is a key characteristic of the polymer. mdpi.com For instance, in simulated gastric fluid, which has a highly acidic pH of 1.2, PiPOx undergoes degradation, leading to a water-soluble structure. acs.orgacs.orgfigshare.com

The following table summarizes the stability of PiPOx in various media and pH conditions based on research findings.

| Medium | pH | Stability Assessment | Timeframe |

| Deionized Water | 6.9 | Stable | - |

| Basic Buffer | 8 and 9 | Good stability | 2 to 3 weeks |

| Neutral Buffer / PBS / SBF / Plasma | 7.4 | Satisfactorily stable | Up to 1 week |

| Simulated Intestinal Fluid | 6.8 | Stable | Up to 1 week |

| Simulated Saliva | 6.4 | Stable | Up to 1 week |

| Acidic Buffer | 6 to 4 | Moderate to low stability | Hours |

| Acidic Buffer / Simulated Gastric Fluid | 1.2 | Low stability / Degradation | Hours to 2 weeks |

This table is generated based on data from multiple sources. acs.orgnih.govacs.orgmdpi.com

Degradation Mechanisms: Acid-Catalyzed Cross-linking and Formation of Hydrolytic Products

The degradation of PiPOx, particularly in acidic environments, proceeds through distinct mechanisms involving the reactive pendant 2-oxazoline rings. These mechanisms include acid-catalyzed cross-linking and hydrolysis, leading to significant changes in the polymer's structure and properties.

Under moderately acidic conditions (e.g., pH 4), PiPOx has been observed to form a cross-linked network within a matter of hours. acs.orgnih.govacs.org This process is an acid-catalyzed cross-linking reaction. ugent.be The proposed mechanism is analogous to the cationic ring-opening polymerization of 2-oxazolines. ugent.be It begins with the protonation of a pendant 2-oxazoline ring, which creates an electrophilic site. This activated site can then be attacked by the nucleophilic nitrogen atom of an adjacent 2-oxazoline ring, leading to the formation of a ring-opened, cross-linked polymer network. ugent.be This anomalous behavior can counteract degradation effects like ester bond cleavage in hydrogels, leading to a decrease in the swelling degree over time due to the increased cross-linking density. ugent.be

In highly acidic environments, such as at pH 1.2, a different degradation pathway is observed. Over a period of about two weeks, PiPOx transforms into a water-soluble structure identified as a poly(N-(2-hydroxyethyl)methacrylamide) type of structure. acs.orgnih.govacs.org This indicates a hydrolytic cleavage of the oxazoline (B21484) ring. Another potential hydrolytic pathway at acidic pH is the hydrolysis of the 2-oxazoline ring to form a poly(methacrylic acid) copolymer, which would also alter the polymer's properties. ugent.be The specific hydrolytic products are a result of the cleavage of the ester bonds within the polymer network, designed to be susceptible to hydrolysis. ugent.be This process is intended to yield low-molecular-weight products with minimal toxicity, such as dicarboxylic acids and a soluble poly(2-isopropenyl-2-oxazoline-co-N-(2-hydroxyethyl)methacrylamide) copolymer. ugent.be

Design of Biodegradable Systems: Integration of Cleavable Linkages (e.g., Ester Bonds) in Hydrogel Networks

The inherent reactivity of the pendant 2-oxazoline groups in PiPOx provides a versatile platform for the design of biodegradable materials, particularly hydrogels. ugent.benih.gov By introducing hydrolytically cleavable linkages into the polymer network during cross-linking, biodegradable systems can be engineered. ugent.beacs.org

A common and effective strategy is to use dicarboxylic acids as cross-linking agents for PiPOx. ugent.benih.gov The reaction between the carboxylic acid groups and the 2-oxazoline rings results in the formation of amide-ester linkages. mdpi.com These ester bonds serve as biodegradable junction points within the hydrogel network. ugent.be Under physiological conditions, these ester linkages are susceptible to hydrolysis, leading to the cleavage of the cross-links and the eventual degradation of the hydrogel. ugent.beacs.org This degradation results in the formation of non-toxic, low-molecular-weight products, such as the dicarboxylic acids used for cross-linking, and a soluble polymer. ugent.beacs.org

The degradation rate and mechanical properties of these hydrogels can be precisely controlled by several factors:

The choice of cross-linker : Using different dicarboxylic acids (e.g., non-toxic, bio-based acids) influences the degradation rate. ugent.beacs.org

Cross-linking density : Altering the feed ratio between the 2-oxazoline pendant groups and the carboxylic acid groups modulates the water uptake and mechanical stability of the resulting hydrogel. ugent.beacs.org

This approach allows for the creation of a library of hydrogels with tailored properties for specific biomedical applications, such as controlled drug delivery or as scaffolds in tissue engineering. ugent.beacs.orgnih.gov The degradation can also be triggered by enzymes like lipase (B570770) or esterase, further expanding the potential for controlled release and biocompatibility. acs.org Combining PiPOx with other biodegradable polymers like gelatin or carboxy-terminated polyesters (e.g., poly(lactic acid) and poly(caprolactone)) through ester-containing cross-links is another strategy to develop strong, cell-adhesive, and tunable degradable hybrid hydrogels. nih.govnih.gov

Q & A

Q. Table 1: Comparison of Polymerization Methods

How can post-polymerization functionalization of PiPOx be systematically designed for stimuli-responsive materials?

Advanced Research Question

The oxazoline side-chain rings in PiPOx react quantitatively with carboxylic acids via ring-opening without catalysts or by-products. To design stimuli-responsive materials:

Select functional carboxylic acids (e.g., azobenzene for light responsiveness, terpyridine for metal coordination).

Optimize reaction conditions (molar ratios, solvent polarity) to control grafting density.

Validate functionality using UV-Vis, fluorescence, or DSC to confirm stimuli-triggered transitions .

How do contradictions in molecular weight outcomes between anionic and radical polymerization methods arise, and how can they be resolved?

Advanced Research Question

Discrepancies arise from differences in initiation efficiency and chain-transfer reactions. Anionic polymerization with DPM-K/Et₂Zn suppresses chain transfer, enabling high molecular weights . In contrast, radical methods often terminate via disproportionation, limiting control. Resolution strategies:

- Use chain-transfer agents in radical polymerization to moderate molecular weight.

- Validate livingness in anionic systems via sequential monomer addition for block copolymers .

What methodologies ensure biocompatibility and low cytotoxicity of PiPOx conjugates for biomedical applications?

Basic Research Question

PiPOx exhibits inherent biocompatibility due to its PEG-like structure. For cytotoxicity assessment:

Conduct 3D reconstructed tissue models to simulate in vivo conditions.

Measure cell viability (MTT assay) and inflammatory response (IL-6/TNF-α levels).

Functionalize PiPOx with bioactive moieties (e.g., ibuprofen) to enhance compatibility .

How can PiPOx-based hydrogels be engineered for tunable degradability in drug delivery?

Advanced Research Question

PiPOx hydrogels are crosslinked via bifunctional carboxylic acids (e.g., succinic acid). To tune degradability:

Adjust crosslinker density to control hydrogel porosity.

Incorporate hydrolytically labile linkers (e.g., ester groups).